

Navigating the Photophysical Landscape of C.I. Solvent Red 179: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Solvent red 179

Cat. No.: B15553296

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of **C.I. Solvent Red 179**, a perylene-based dye, tailored for researchers, scientists, and professionals in drug development. This document summarizes the available quantitative data, details the experimental protocols for determining key photophysical parameters, and visualizes the associated workflows.

Core Photophysical Parameters of C.I. Solvent Red 179

C.I. Solvent Red 179, also known as Pigment Red 179, is a fluorescent dye recognized for its high performance in various applications.^{[1][2][3]} Its photophysical characteristics, particularly its fluorescence quantum yield and lifetime, are critical for its application in advanced research and development.

Quantitative Data Summary

While extensive research exists on perylene dyes, specific quantitative data for **C.I. Solvent Red 179** is not widely published. The following table summarizes the currently available data. A notable data gap exists for the fluorescence quantum yield of the monomeric form of this dye. Perylene diimide dyes, in general, are known to exhibit high fluorescence quantum yields, in some cases approaching unity.^{[4][5]} However, the specific value is highly dependent on the

molecular structure and the solvent environment. One study on a different perylene diimide reported a fluorescence quantum yield of 0.16 in dimethylformamide (DMF). [6]

Parameter	Value	Solvent	Source
Fluorescence Lifetime (τ)	3.90 ± 0.29 ns	Dichloromethane	Cespedes-Guirao et al., 2012
Fluorescence Quantum Yield (Φf)	Data Not Available	-	-

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is paramount for the reliable application of fluorescent probes. The following sections detail the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

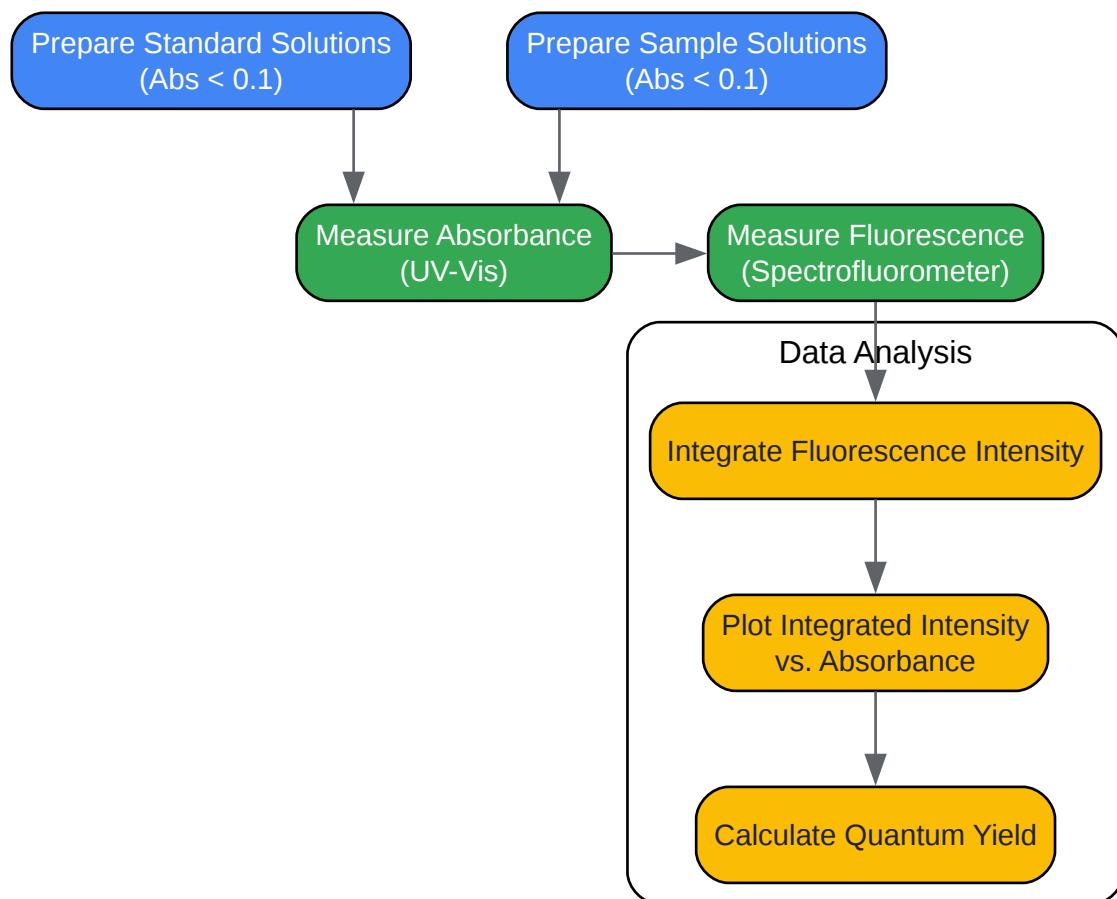
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Solvent of choice (e.g., spectroscopic grade cyclohexane, ethanol, or dichloromethane)
- Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

- **C.I. Solvent Red 179**

Procedure:


- Preparation of Solutions:
 - Prepare a stock solution of the fluorescence standard of a known concentration. From this stock, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
 - Prepare a stock solution of **C.I. Solvent Red 179**. From this stock, prepare a series of dilutions with absorbances in the same range as the standard at the same excitation wavelength.
- Absorbance Measurement:
 - Using the UV-Vis spectrophotometer, measure the absorbance of all standard and sample solutions at the chosen excitation wavelength. Ensure the absorbance values are within the linear range of the instrument.
- Fluorescence Measurement:
 - Using the spectrofluorometer, record the fluorescence emission spectra of all standard and sample solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
 - It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) constant for all measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
 - The slope of these plots (m) is proportional to the fluorescence quantum yield.

- The quantum yield of the sample (Φ_f_{sample}) can be calculated using the following equation:

$$\Phi_f_{\text{sample}} = \Phi_f_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

where:

- Φ_f_{std} is the quantum yield of the standard.
- m_{sample} and m_{std} are the slopes of the plots for the sample and standard, respectively.
- η_{sample} and η_{std} are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

[Click to download full resolution via product page](#)

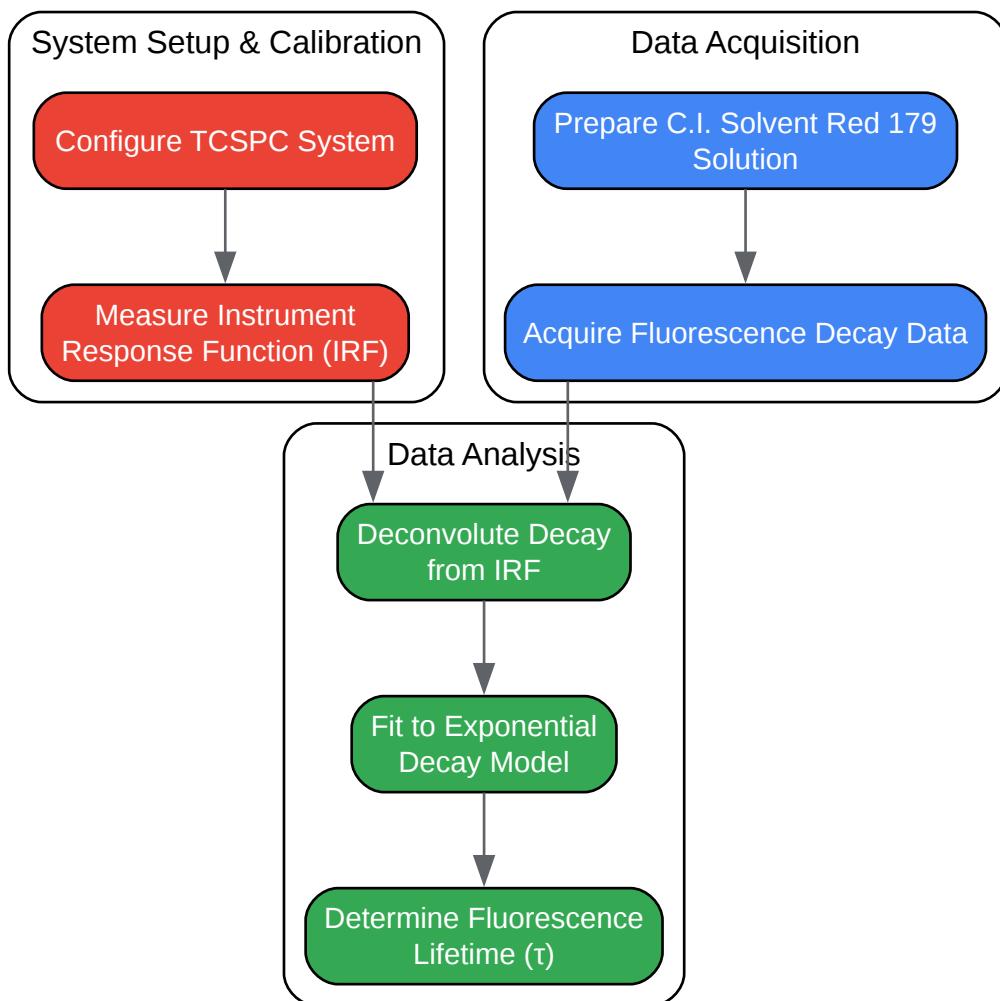
Diagram 1: Experimental workflow for relative fluorescence quantum yield determination.

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a sample.

Materials and Equipment:

- TCSPC system including:
 - Pulsed light source (e.g., picosecond laser diode or LED)
 - Sample holder
 - Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
 - TCSPC electronics (e.g., constant fraction discriminator - CFD, time-to-amplitude converter - TAC, multichannel analyzer - MCA)
- Quartz cuvette
- Solvent
- **C.I. Solvent Red 179** solution
- Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)


Procedure:

- Instrument Setup and IRF Measurement:
 - Set up the TCSPC system with the appropriate excitation wavelength and emission wavelength selected by a monochromator or filter.

- Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., Ludox) in place of the fluorescent sample. The IRF represents the time profile of the excitation pulse as detected by the system.
- Sample Measurement:
 - Replace the scattering solution with the **C.I. Solvent Red 179** solution. The concentration should be low enough to avoid inner filter effects.
 - Acquire the fluorescence decay data by collecting single photons over a large number of excitation pulses. The data is collected until a sufficient number of photons are in the peak channel of the decay curve.
- Data Analysis:
 - The collected data represents a histogram of the arrival times of the fluorescence photons relative to the excitation pulse.
 - Deconvolute the measured fluorescence decay from the IRF using appropriate software.
 - Fit the deconvoluted decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

$$I(t) = I_0 * \exp(-t/\tau)$$

where I_0 is the intensity at time $t=0$.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for fluorescence lifetime determination using TCSPC.

Conclusion

This technical guide provides a summary of the known photophysical properties of **C.I. Solvent Red 179** and detailed protocols for their experimental determination. While a definitive fluorescence quantum yield for the monomeric dye remains to be published, the provided methodologies offer a clear path for researchers to ascertain this critical parameter. The established fluorescence lifetime, coupled with a determined quantum yield, will enable the more effective application of **C.I. Solvent Red 179** in various scientific and developmental fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. dye solvent red: Topics by Science.gov [science.gov]
- 6. pure.tudelft.nl [pure.tudelft.nl]
- To cite this document: BenchChem. [Navigating the Photophysical Landscape of C.I. Solvent Red 179: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553296#c-i-solvent-red-179-quantum-yield-and-fluorescence-lifetime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com